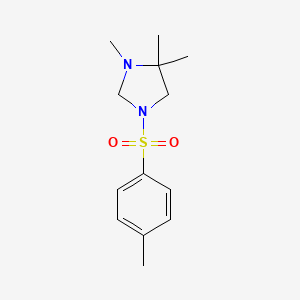
1-(对甲苯磺酰基)-3,4,4-三甲基咪唑烷
描述
1-(p-Tosyl)-3,4,4-trimethylimidazolidine, also known as PTMIM, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a cyclic guanidine derivative that has been used in various applications such as catalysis, organic synthesis, and as a chiral auxiliary in asymmetric synthesis.
科学研究应用
尤亨巴那生物碱的合成:1-(对甲苯磺酰基)-3,4,4-三甲基咪唑烷用作尤亨巴那生物碱合成的关键中间体。此过程涉及将碳片段从 N5、N10-亚甲基四氢叶酸模型转移到色胺,生成与尤亨巴那骨架相对应的五环产物 (Hiemstra, Bieräugel, Wijnberg & Pandit, 1983)。
碳转移反应:该化合物还参与碳转移反应。它已用于 N5、N10-亚甲基和 N5、N10-亚甲基四氢叶酸模型的合成和碳转移反应,表明它在模拟生化过程中的作用 (Bieräugel, Plemp, Hiemstra & Pandit, 1983)。
咪唑并[1,2-a]吡啶的合成:在药物化学领域,1-(对甲苯磺酰基)-3,4,4-三甲基咪唑烷用于合成 2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶,这是一类新型的人类鼻病毒抑制剂 (Hamdouchi 等人,1999 年)。
抑制二氢叶酸还原酶:1-(对甲苯磺酰基)-3,4,4-三甲基咪唑烷在降低兔中甲氨蝶呤的发育毒性方面显示出潜力,表明它在重建被二氢叶酸还原酶抑制剂破坏的一碳代谢中的作用 (DeSesso & Goeringer, 1992)。
有机合成应用:它用于合成各种有机化合物,表明其作为有机合成试剂的多功能性 (Kaur, Wadhwa & Sharma, 2015)。
属性
IUPAC Name |
3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAFDSNHZAZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224691 | |
| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
CAS RN |
73955-61-0 | |
| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073955610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-(p-tosyl)-3,4,4-trimethylimidazolidine (TTI) counteract the developmental toxicity of methotrexate (MTX)?
A1: Methotrexate (MTX) disrupts embryonic development by inhibiting dihydrofolate reductase, an enzyme crucial for converting folic acid to tetrahydrofolate. This inhibition ultimately suppresses one-carbon metabolism, a process essential for DNA synthesis in the developing embryo []. TTI, while structurally dissimilar to folate, effectively bypasses the MTX-induced blockage by directly donating single carbon units required for one-carbon metabolism. This "biomimetic transfer" helps restore normal DNA synthesis and mitigate the developmental toxicity caused by MTX [].
Q2: What evidence supports the claim that TTI ameliorates MTX-induced developmental toxicity?
A2: A study using New Zealand white rabbits demonstrated that co-administration of TTI with MTX led to:
- Increased average fetal body weight: Suggesting improved overall fetal growth despite MTX exposure [].
- Reduced proportion of malformed fetuses: Indicating a protective effect against MTX-induced birth defects [].
- Lower incidence of major malformations: Further supporting TTI's role in mitigating severe developmental abnormalities caused by MTX [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






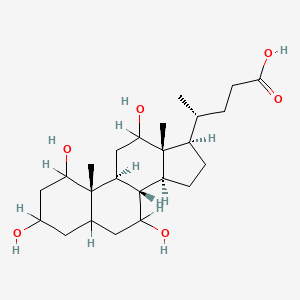
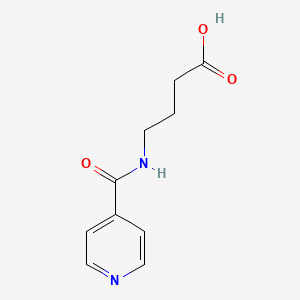

![10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1195927.png)
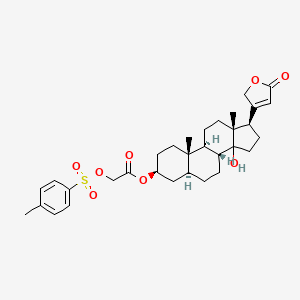
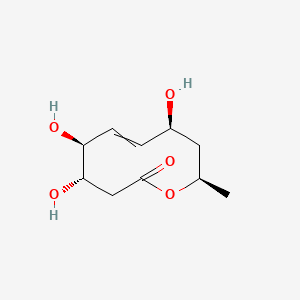
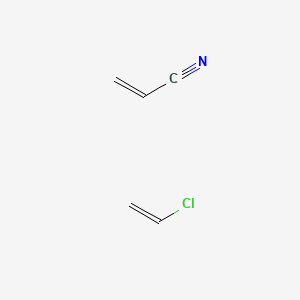

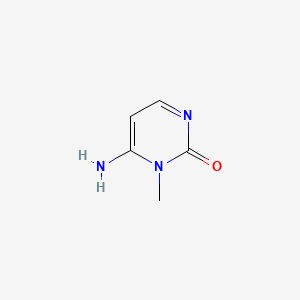
![5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole](/img/structure/B1195937.png)
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)